Triethylamine

Catalog No.
S565573
CAS No.
121-44-8
M.F
C6H15N
(C2H5)3N
C6H15N
M. Wt
101.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylamine

CAS Number

121-44-8

Product Name

Triethylamine

IUPAC Name

N,N-diethylethanamine

Molecular Formula

C6H15N
(C2H5)3N
C6H15N

Molecular Weight

101.19 g/mol

InChI

InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3

InChI Key

ZMANZCXQSJIPKH-UHFFFAOYSA-N

SMILES

CCN(CC)CC

Solubility

Soluble (NTP, 1992)
0.73 M
68.6 mg/mL at 25 °C
In water, 6.86X10+4 mg/L at 25 °C
Miscible with water below 18.7 °C
Soluble in ethanol, carbon tetrachloride, ethyl ether; very soluble in acetone, benzene, chloroform
Soluble in fixed oils, mineral oil, oleic and stearic acids and in hot carnauba and paraffin waxes.
5.5 g/100 g water at 20 °C
Miscible with alcohol, ether
Solubility in water, g/100ml at 20 °C: 17 (good)
Soluble in water
Soluble (in ethanol)
2%

Synonyms

triethylamine, triethylamine acetate, triethylamine dinitrate, triethylamine hydrobromide, triethylamine hydrochloride, triethylamine maleate (1:1), triethylamine phosphate, triethylamine phosphate (1:1), triethylamine phosphonate (1:1), triethylamine sulfate, triethylamine sulfate (2:1), triethylamine sulfite (1:1), triethylamine sulfite (2:1), triethylammonium formate

Canonical SMILES

CCN(CC)CC

Organic Synthesis:

  • Catalyst: Triethylamine acts as a base catalyst in various organic reactions, accelerating the rate of reactions like esterification, alkylation, and condensation. Its ability to donate a lone pair of electrons makes it effective in facilitating bond formation and cleavage .
  • Acid Neutralizer: Due to its basic nature, triethylamine neutralizes acidic byproducts formed during organic reactions, preventing undesired side reactions and improving product yield .

Material Science Research:

  • Polymerization: Triethylamine can serve as a curing agent in the synthesis of certain polymers, such as those used in adhesives and coatings. It facilitates the cross-linking process that leads to the formation of strong and stable polymer networks .
  • Nanoparticle Synthesis: In some cases, triethylamine is used as a solvent or reaction medium for the controlled synthesis of nanoparticles. It can influence the size, shape, and surface properties of the resulting nanoparticles .

Biomedical Research:

  • Drug Delivery: Triethylamine has been explored as a potential carrier molecule for drug delivery applications. Its ability to form complexes with various drugs and its biodegradability make it an interesting candidate for this purpose, although further research is needed .
  • Biological Buffer: Due to its weak basicity, triethylamine can be used as a buffer to maintain a specific pH level in biological experiments. This is crucial for maintaining the activity of enzymes and other biomolecules that are sensitive to changes in pH .

Triethylamine is a colorless, volatile liquid with a strong fishy odor []. It belongs to the class of aliphatic amines, characterized by a nitrogen atom bound to three alkyl groups (ethyl groups in this case) []. Triethylamine plays a crucial role in various scientific research fields due to its basic properties and ability to act as a nucleophile [].


Molecular Structure Analysis

The molecular structure of triethylamine features a central nitrogen atom with three ethyl groups (C₂H₅) attached in a trigonal pyramidal arrangement []. This structure gives rise to a lone pair of electrons on the nitrogen, making it a Lewis base (electron donor) []. The steric hindrance around the nitrogen increases due to the three bulky ethyl groups, influencing its reactivity [].


Chemical Reactions Analysis

Synthesis

Triethylamine is commercially produced by reacting ammonia with ethanol at elevated temperatures and pressure.

2 NH₃ + 3 C₂H₅OH → N(C₂H₅)₃ + 3 H₂O  (Equation 1)

Reactions as a Base

Triethylamine's primary function in organic synthesis is as a base. It readily accepts protons (H⁺) to form its conjugate acid, the triethylammonium cation (Et₃NH⁺) []. This proton abstraction ability makes it useful in deprotonation reactions, activating various functional groups for further transformations [].

For example, triethylamine deprotonates a terminal alkyne (RC≡CH) to generate a nucleophilic acetylide ion (RC≡C⁻), facilitating carbon-carbon bond formation reactions.

RC≡CH + Et₃N → RC≡C⁻ + Et₃NH⁺  (Equation 2)

Other Reactions

Triethylamine can also participate in various other reactions, including:

  • Acylation: Reacts with acid chlorides or anhydrides to form amides [].
  • Reductive amination: Used as a precursor for the synthesis of secondary amines.
  • Quaternization: Reacts with alkyl halides to form quaternary ammonium salts.

Physical And Chemical Properties Analysis

  • Melting Point: -114.7 °C
  • Boiling Point: 90 °C
  • Density: 0.72 g/cm³ (at 25 °C)
  • Solubility: Miscible with most organic solvents, water solubility is 133 g/L at 20 °C
  • pKa: 10.75 (measures its basic strength)
  • Flash Point: -11 °C (highly flammable liquid)

Mechanism of Action (not applicable)

Triethylamine does not have a specific biological mechanism of action as it primarily functions as a chemical reagent.

Triethylamine is a hazardous compound with several safety concerns:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin (LD₅₀ (rat) = 730 mg/kg).
  • Flammability: Highly flammable liquid and vapor with a low flash point.
  • Corrosivity: Can be corrosive to aluminum, copper, and zinc in the presence of moisture.
  • Reactivity: Incompatible with strong acids, oxidizing agents, and isocyanates.

Physical Description

Triethylamine appears as a clear colorless liquid with a strong ammonia to fish-like odor. Flash point 20°F. Vapors irritate the eyes and mucous membranes. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen when burned.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to yellowish liquid; Fishy aroma
Colorless liquid with a strong, ammonia-like odor.

Color/Form

Colorless liquid

XLogP3

1.4

Boiling Point

192.7 °F at 760 mm Hg (NTP, 1992)
89.3 °C
88.8 °C
89 °C
193°F

Flash Point

20 °F (NTP, 1992)
-15 °C (5 °F) - closed cup
16 °F (-7 °F) (open cup)
-17 °C c.c.
20°F

Vapor Density

3.48 (NTP, 1992) (Relative to Air)
3.49 (Air = 1)
Relative vapor density (air = 1): 3.5
3.48

Density

0.729 at 68 °F (USCG, 1999)
0.7275 g/cu cm at 20 °C
Relative density (water = 1): 0.7
0.724-0.730
0.73

LogP

1.45 (LogP)
1.45
log Kow = 1.45

Odor

Strong, ammoniacal ordor
Fishy

Melting Point

-174.5 °F (NTP, 1992)
-114.7 °C
-114.7°C
-115 °C
-175°F

UNII

VOU728O6AY

Related CAS

10138-93-9 (unspecified phosphate)
1069-58-5 (maleate[1:1])
2399-73-7 (sulfate[2:1])
35365-94-7 (phosphate[1:1])
5204-74-0 (acetate)
54272-29-6 (unspecified sulfate)
554-68-7 (hydrochloride)
636-70-4 (hydrobromide)

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: Triethylamine is a colorless liquid with a strong fish odor. It mixes easily with water. USE: Triethylamine is an important commercial chemical. It is used as a curing catalyst in foundry molds, and in particle-board adhesives. It is used for the precipitation and purification of antibiotics. It is used for the production of polycarbonate resins. Triethylamine is found in tobacco smoke, two household use products (floor finish, stump and vine killer) and is approved for use in food and food packaging. EXPOSURE: Workers that produce or use triethylamine may breathe in vapors or have direct skin contact. The general population may be exposed by vapors given off of food, from tobacco smoke, and by dermal contact with products containing triethylamine. If triethylamine is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It is not likely to be broken down in the air by sunlight. It will not volatilize into air from moist soil or water surfaces, but may volatilize from dry soil. It is expected to move easily through soil. It may be broken down by microorganisms, and is not expected to build up in fish. RISK: Temporary eye irritation and damage, causing eye pain and hazy, blurred, and/or halo vision, have been reported in workers and volunteers exposed to low vapor levels of triethylamine. Nose and throat irritation have also been reported at moderate vapor levels. An increase in mild, reoccurring headaches was associated with occupational exposure to triethylamine in one study; no changes in blood pressure were observed. Data on the potential for triethylamine to produce other toxic effects in humans were not available. Triethylamine is a skin, eye, and respiratory irritant in laboratory animals. Difficulty breathing, nervous system effects (excitation, tremors, convulsions), and damage to the lungs, eyes, liver, kidney, and heart were observed in laboratory animals exposed to moderate-to-high vapor levels; some animals died at high exposure levels. Convulsions, abnormal reflexes, stomach irritation, changes in the blood, and decreased body weight occurred in laboratory animals repeatedly fed moderate-to-high levels of triethylamine; some animals died at high exposure levels. Triethylamine did not cause cancer in laboratory animals following lifetime oral exposure. No changes in fertility or abortion were observed in laboratory animals fed triethylamine over three generations. Data on the potential for triethylamine to cause birth defects in laboratory animals were not available. The American Conference of Governmental Industrial Hygienists has determined that triethyamine is not classifiable as a human carcinogen. The potential for triethylamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

53.5 mm Hg (NTP, 1992)
57.07 mmHg
57.07 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 7.2
54 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Impurities

ACS Standards: Ammonia: not more than 0.2% by wt of soln; formaldehyde: not more than 0.3% by wt of soln

Other CAS

121-44-8

Wikipedia

Triethylamine

Biological Half Life

After oral dose of triethylamine to four men, triethylamine in plasma had a half-life of about 3 hr (range, 2.4-3.5 hr).
Plasma half-life after inhalation exposure to five volunteers was 3.2 hr.
In 20 workers studied before, during, and after exposure to triethylamine (TEA) in a polyurethane-foam producing plant the amount of TEA and its metabolite triethylamine-N-oxide (TEAO) excreted in urine corresponded to an average of 80% of the inhaled amount. ... The data indicate half-lives for TEA and TEAO excretion in urine of about 3 hr.

Use Classification

Hazardous Air Pollutants (HAPs)
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Prep by reaction of N,N-diethylacetamide with lithium aluminum hydride ... Manufactured by vapor phase alkylation of ammonia with ethanol ... .
Derivation: From ethyl chloride and ammonia with heat and pressure.
... Triethylamine can be produced from acetaldehyde, ammonia, and hydrogen in the presence of a hydrogenation catalyst.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Organic fiber manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Primary metal manufacturing
Rubber product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic dye and pigment manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
Ethanamine, N,N-diethyl-: ACTIVE

Analytic Laboratory Methods

EAD Method 1666. Volatile Organic Compounds Specific to the Pharmaceutical Manufacturing Industry by Isotope Dilution GC/MS. Minimum level= 200 mg/L.
EAD Method 1671. Volatile Organic Compounds Specific to the Pharmaceutical Manufacturing Industry by GC/FID. Minimum level= 50 mg/L.
Determination of triethylamine and 2-dimethylaminoethanol by isotachophoresis in air samples from polyurethane foam production was studied.
Organic bases such as primary, secondary and tertiary amines were determined in pharmaceuticals by a colorimetric method based on the formation of colored ion pairs with cobalt thiocyanate.
For more Analytic Laboratory Methods (Complete) data for TRIETHYLAMINE (7 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids.
Avoid oxidizing materials, acids, and sources of halogens. Store in cool, dry, well-ventilated location.

Stability Shelf Life

Stable under recommended storage conditions.
Heat /contributes to instability/.

Dates

Modify: 2023-08-15
Zhang et al. A motif for reversible nitric oxide interactions in metalloenzymes. Nature Chemistry, doi: 10.1038/nchem.2502, published online 25 April 2016

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